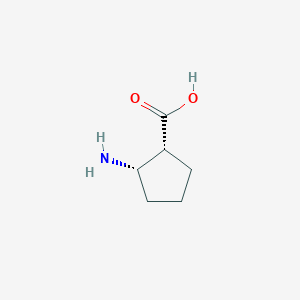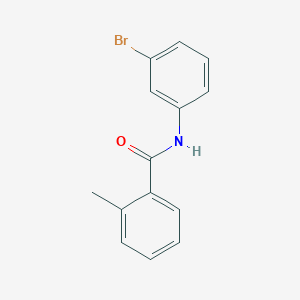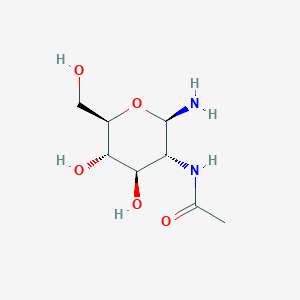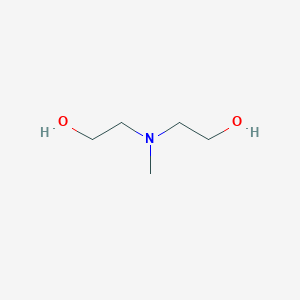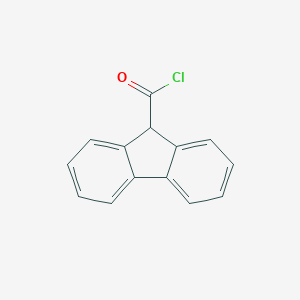
Methyl 2-(4-isobutylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-isobutylphenyl)acetate, also known as MIBA, is a chemical compound that belongs to the family of esters. It is a colorless liquid with a sweet, fruity odor and is commonly used in the fragrance industry. However, recent scientific research has shown that MIBA has potential applications beyond its use as a fragrance compound.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-isobutylphenyl)acetate is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms and insects. This disruption leads to the death of the organism.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-(4-isobutylphenyl)acetate has been found to have low toxicity in mammals, making it a safe compound for use in laboratory experiments. It has been shown to have no significant effect on the liver, kidney, or heart function of rats when administered orally. However, further studies are needed to determine the long-term effects of Methyl 2-(4-isobutylphenyl)acetate on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 2-(4-isobutylphenyl)acetate in laboratory experiments is its low toxicity, making it a safe compound for researchers to handle. Additionally, Methyl 2-(4-isobutylphenyl)acetate is relatively easy to synthesize and is readily available. However, one limitation of using Methyl 2-(4-isobutylphenyl)acetate is its limited solubility in water, which may pose challenges in certain experiments.
Direcciones Futuras
There are several potential future directions for research on Methyl 2-(4-isobutylphenyl)acetate. One area of interest is its potential use as an insecticide or repellent. Additionally, Methyl 2-(4-isobutylphenyl)acetate may have applications in the development of new antimicrobial agents. Further studies are also needed to determine the long-term effects of Methyl 2-(4-isobutylphenyl)acetate on human health and its potential as a therapeutic agent.
In conclusion, Methyl 2-(4-isobutylphenyl)acetate, or Methyl 2-(4-isobutylphenyl)acetate, is a chemical compound that has potential applications beyond its use in the fragrance industry. It has been studied for its antibacterial, antifungal, and antitumor properties, as well as its insecticidal and repellent effects. Methyl 2-(4-isobutylphenyl)acetate has low toxicity in mammals, making it a safe compound for use in laboratory experiments. However, further studies are needed to determine its long-term effects on human health and its potential as a therapeutic agent.
Métodos De Síntesis
Methyl 2-(4-isobutylphenyl)acetate can be synthesized through the esterification reaction between 4-isobutylphenol and methyl acetyl chloride. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The product is then purified through distillation to obtain pure Methyl 2-(4-isobutylphenyl)acetate.
Aplicaciones Científicas De Investigación
Methyl 2-(4-isobutylphenyl)acetate has been found to have potential applications in various scientific fields. It has been studied for its antibacterial, antifungal, and antitumor properties. Methyl 2-(4-isobutylphenyl)acetate has also been found to have insecticidal and repellent effects, making it a potential candidate for use in pest control.
Propiedades
Número CAS |
61566-33-4 |
|---|---|
Nombre del producto |
Methyl 2-(4-isobutylphenyl)acetate |
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
methyl 2-[4-(2-methylpropyl)phenyl]acetate |
InChI |
InChI=1S/C13H18O2/c1-10(2)8-11-4-6-12(7-5-11)9-13(14)15-3/h4-7,10H,8-9H2,1-3H3 |
Clave InChI |
NVJAXNOSRPVIIT-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)CC(=O)OC |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)CC(=O)OC |
Sinónimos |
4-(2-Methylpropyl)benzeneacetic Acid Methyl Ester; 2-(4-Isobutylphenyl)acetic Acid Methyl Ester; Methyl (4-Isobutylphenyl)acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




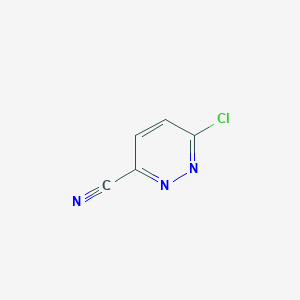
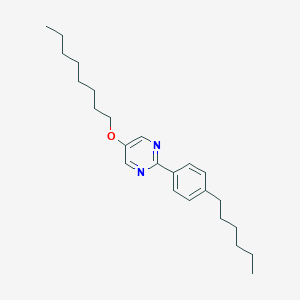

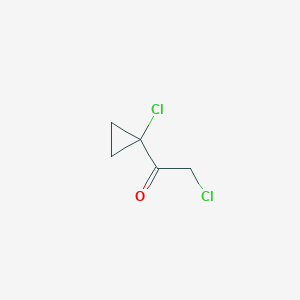

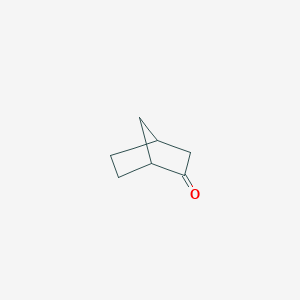
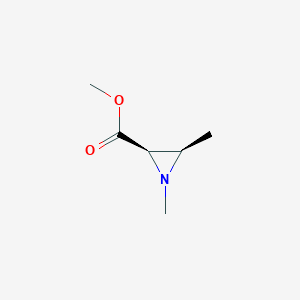
![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)
